molecular formula C18H18N2 B13809535 N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline CAS No. 862201-34-1

N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline

Cat. No.: B13809535
CAS No.: 862201-34-1
M. Wt: 262.3 g/mol
InChI Key: FFGSWMJHQVLZNW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline is an organic compound with the molecular formula C18H18N2 and a molecular weight of 262.35 . This aniline and pyrrole derivative serves as a valuable synthetic intermediate and building block in chemical research . The compound features a 1H-pyrrole core substituted at the 3-position with a phenyl group and at the 5-position with a p-(dimethylamino)phenyl group, creating a potential donor-acceptor system that may be of interest in the development of π-conjugated materials . As a research chemical, its primary applications lie in organic synthesis and materials science. It can be utilized as a precursor for the synthesis of more complex heterocyclic systems . For instance, related pyrrole derivatives are investigated for their diverse biological activities and potential pharmacological properties in preclinical research . Researchers also employ this structural motif in the design of larger, conjugated molecules, such as symmetrical amines, which are explored for their unique optical characteristics . The mechanism of action for this specific compound is not well-defined, as it is highly dependent on the context of its application; its value primarily stems from its functional groups that allow for further chemical modification and its potential role in molecular electronics or as a scaffold for bioactive molecule design. Handling Note: This product is intended for research purposes only and is not for drug, household, or personal use . All safety data sheets should be consulted prior to use.

Properties

CAS No.

862201-34-1

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline

InChI

InChI=1S/C18H18N2/c1-20(2)17-10-8-14(9-11-17)16-12-18(19-13-16)15-6-4-3-5-7-15/h3-13,19H,1-2H3

InChI Key

FFGSWMJHQVLZNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrole Core

The pyrrole ring, particularly 2,5-dimethyl and 5-phenyl substituted derivatives, is commonly synthesized via condensation reactions involving diketones and amines. Two major catalytic methods have been reported for the synthesis of N-substituted pyrroles, which are relevant for constructing the 5-phenyl-1H-pyrrol-3-yl moiety:

  • MgI2-Catalyzed Synthesis from 2,5-Hexadione and Anilines
    A convenient procedure involves the reaction of aniline derivatives with 2,5-hexadione in the presence of magnesium iodide etherate catalyst. The reaction is typically carried out in dichloromethane under reflux conditions. The progress is monitored by TLC, and the product is purified by silica gel chromatography. This method efficiently yields 2,5-dimethyl-N-substituted pyrroles, which can be further functionalized to introduce phenyl substituents on the pyrrole ring.

  • Iron(III) Phosphate-Catalyzed Solvent-Free Synthesis
    An alternative catalytic method uses iron(III) phosphate as a catalyst under solvent-free conditions at room temperature. This approach activates the carbonyl groups of diketones, facilitating nucleophilic attack by anilines to form pyrrole derivatives. The catalyst can be recovered and reused with high efficiency. This method has been demonstrated for synthesizing various 2,5-dimethyl-1-phenyl-1H-pyrrole derivatives with good yields (up to 95%) and mild conditions.

Table 1: Catalytic Methods for Pyrrole Core Synthesis

Catalyst Conditions Yield (%) Notes
MgI2 etherate Reflux in CH2Cl2 70-90 Monitored by TLC, requires purification
FePO4 Room temp, solvent-free 90-95 Catalyst reusable, environmentally friendly

Functionalization to N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline

The key to obtaining N,N-dimethyl substitution on the aniline nitrogen involves methylation reactions or the use of N,N-dimethyl-substituted aniline derivatives as starting materials.

  • Direct N,N-Dimethylation of 4-(5-phenyl-1H-pyrrol-3-yl)aniline
    The aniline nitrogen can be methylated using standard methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions. This step follows the formation of the 5-phenylpyrrole-substituted aniline and yields the desired N,N-dimethyl derivative.

  • Use of N,N-Dimethyl-4-aminobenzene Precursors
    Alternatively, starting from N,N-dimethyl-4-aminobenzene, the pyrrole ring can be constructed via palladium-catalyzed cross-coupling or electrophilic substitution at the 4-position, followed by pyrrole ring formation. Electrochemical polymerization methods have also been reported for related compounds, although mostly for polymeric analogs rather than monomers.

Synthetic Routes via 3-Aminopyrrole Intermediates

Another approach involves the synthesis of 3-aminopyrrole derivatives as intermediates, which can be functionalized further to yield substituted pyrroles:

  • 3-Aminopyrroles can be synthesized by reactions involving ethyl bromoacetate or α-bromoacetophenone with pyrrole precursors in the presence of bases like triethylamine.
  • Subsequent reactions with aniline derivatives and p-toluenesulfonic acid under reflux in toluene facilitate the formation of pyrrolo-substituted anilines.
  • Amidines and formamide derivatives of pyrroles have been used to introduce N,N-dimethyl groups through condensation with dimethylformamide dimethyl acetal (DMFDMA).

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
Pyrrole ring formation MgI2-catalyzed condensation Aniline + 2,5-hexadione, reflux in CH2Cl2 70-90%, TLC monitored
Pyrrole ring formation FePO4-catalyzed solvent-free Aniline + 2,5-hexadione, room temp 90-95%, catalyst recyclable
N,N-Dimethylation Eschweiler–Clarke or methyl iodide Formaldehyde + formic acid or MeI, base High yield, standard methylation
3-Aminopyrrole intermediate Alkylation with bromoacetates Triethylamine base, DMF/K2CO3 Moderate to high yield (74-91%)
Electrochemical polymerization Electrodeposition Electrolyte with monomer, three-electrode cell For polymers, not monomers

Research Discoveries and Perspectives

  • The MgI2 and FePO4 catalytic methods represent efficient, mild, and environmentally friendly routes for synthesizing substituted pyrroles, which are key intermediates for the target compound.
  • The reuse of iron(III) phosphate catalyst with minimal loss of activity across multiple runs highlights practical advantages for scale-up and sustainability.
  • The electrochemical polymerization studies provide insight into the electronic properties of pyrrole-aniline derivatives, which could be relevant for materials science applications, though less directly for monomer synthesis.
  • The 3-aminopyrrole intermediate route allows for structural diversity and functional group tolerance, enabling the synthesis of complex substituted pyrroles including N,N-dimethyl aniline derivatives.
  • Recent reviews emphasize the versatility of pyrrole synthesis via Paal-Knorr and related reactions, offering multiple pathways to access substituted pyrroles with medicinal and material relevance.

Scientific Research Applications

N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline

  • Structure : The indenyl group replaces the pyrrole ring, introducing a fused bicyclic system.
  • Properties : Yellow solid at room temperature; molar mass = 249.36 g/mol.

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

  • Structure: Diethylamino group (vs. dimethyl) and a pyrazole-pyridine hybrid substituent.

N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e)

  • Structure : Pyrimidoindazole substituent creates a larger conjugated system.
  • Optical Properties : Fluorescence quantum yield (ΦF) = 0.068, the highest among derivatives in its series (ΦF range: 0.010–0.068). Stokes shift = 76 nm, indicating significant energy loss between absorption and emission .

Optical and Electronic Properties

Fluorescence Quantum Yields

  • N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) : ΦF = 0.068 .
  • Methyl Yellow (N,N-Dimethyl-4-(phenylazo)aniline): Azo group confers strong absorbance in visible light (λmax ~ 410 nm) but low fluorescence due to non-radiative decay .

Stokes Shift Trends

    Biological Activity

    N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

    Chemical Structure and Properties

    The compound's structure can be described as follows:

    • Chemical Formula : C16_{16}H18_{18}N2_2
    • Molecular Weight : 254.33 g/mol
    • IUPAC Name : this compound

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

    Table 1: Anticancer Activity Data

    Cell LineIC50_{50} (µM)Mechanism of Action
    MCF710.5Induction of apoptosis
    A54912.0Cell cycle arrest at G2/M phase
    HeLa15.8Inhibition of proliferation

    The biological activity of this compound can be attributed to several mechanisms:

    • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
    • Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing.
    • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

    Anti-inflammatory Properties

    In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro.

    Table 2: Anti-inflammatory Activity Data

    Inflammatory ModelEffect ObservedConcentration (µM)
    LPS-stimulated macrophagesDecreased TNF-alpha levels25
    RAW264.7 cellsInhibition of IL-6 secretion30

    Study 1: Anticancer Efficacy on MCF7 Cells

    A recent study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50_{50} value of 10.5 µM. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.

    Study 2: Anti-inflammatory Effects in Animal Models

    In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced serum levels of TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing and purifying N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline?

    • Methodology : Synthesis typically involves condensation reactions between aniline derivatives and pyrrole intermediates. For example, refluxing 3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one with phenylhydrazine in acetic acid, followed by neutralization (Na₂CO₃) and purification via flash column chromatography (silica gel, petroleum ether:ethyl acetate) .
    • Critical Parameters : Temperature control (reflux at ~100°C), solvent polarity, and stoichiometric ratios of reactants are key to optimizing yields (e.g., 70–80%). Purity is confirmed via NMR (¹H/¹³C) and IR spectroscopy .

    Q. How is the crystal structure of this compound determined, and what tools are used for refinement?

    • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using diffractometers, and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL .
    • Validation : Bond lengths/angles are cross-checked against standard databases (e.g., Cambridge Structural Database). ORTEP-3 or Mercury software visualizes thermal ellipsoids and molecular packing . Example bond angles: N4–C1–C2 = 122.6°, C16–C15–C19 = 117.1° .

    Q. What spectroscopic techniques are used to analyze its electronic properties?

    • Methodology : UV-Vis spectroscopy identifies π→π* transitions influenced by the electron-donating dimethylamino group and electron-withdrawing pyrrole moiety. Fluorescence spectroscopy assesses emission profiles, which are sensitive to solvent polarity .
    • Advanced Analysis : Time-dependent DFT calculations model electronic transitions, validating experimental λmax values (e.g., ~255 nm in acetonitrile) .

    Advanced Research Questions

    Q. How does this compound interact with biological targets, and what mechanisms are proposed?

    • Methodology : DNA intercalation studies use fluorescence quenching assays (e.g., ethidium bromide displacement). Molecular docking simulations (AutoDock/Vina) predict binding affinities to enzymes or receptors .
    • Key Findings : The planar aromatic system enables intercalation into DNA base pairs, disrupting replication (IC₅₀ values in µM range). Substitutions on the pyrrole ring modulate selectivity .

    Q. How can researchers resolve contradictions in reported bioactivity data across studies?

    • Approach :

    • Comparative Assays : Standardize protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
    • Structural Analysis : Compare crystallographic data (e.g., torsion angles, packing motifs) to identify polymorphs or hydration states that alter bioactivity .
    • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

    Q. What computational strategies are used to model its reactivity and electronic behavior?

    • Methodology :

    • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
    • MD Simulations : GROMACS or AMBER models solvation effects and conformational dynamics (e.g., rotation of the dimethylamino group) .

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